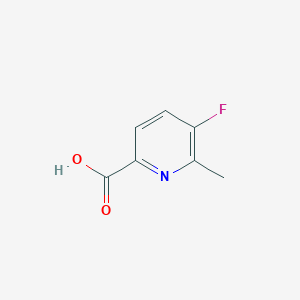

5-Fluoro-6-methylpyridine-2-carboxylic acid

Description

BenchChem offers high-quality 5-Fluoro-6-methylpyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-methylpyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEGUWBJHQZLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717126 | |

| Record name | 5-Fluoro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005474-88-3 | |

| Record name | 5-Fluoro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic acid: An In-depth Technical Guide

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, binding affinity, and bioavailability. Within this context, fluorinated pyridine derivatives have emerged as privileged scaffolds, present in a multitude of approved drugs and clinical candidates. 5-Fluoro-6-methylpyridine-2-carboxylic acid is a key building block in this arena, offering a trifecta of reactive handles for molecular elaboration: a carboxylic acid for amide bond formation, a fluorinated pyridine core for tuning electronic properties, and a methyl group that can influence conformation and solubility. Its strategic importance lies in its utility for constructing complex molecules, particularly in the fields of oncology, neuroscience, and infectious diseases. This guide provides an in-depth exploration of two viable synthetic routes to this valuable compound, offering both theoretical grounding and practical, field-proven protocols for the discerning researcher.

Route 1: Halogen Exchange Fluorination (Halex) Approach

This route leverages a late-stage fluorination strategy, capitalizing on the well-established halogen exchange (Halex) reaction. The key transformation involves the displacement of a chlorine atom with fluoride on a pre-functionalized pyridine ring. This approach is often favored for its convergence and the commercial availability of chlorinated precursors.

Logical Workflow for Route 1

Caption: Workflow for the Halogen Exchange Fluorination Route.

Step-by-Step Experimental Protocols for Route 1

Step 1: Synthesis of 5-Chloro-6-methylpyridine-2-carbonitrile

The synthesis begins with the chlorination of 6-methylpyridine-2-carbonitrile. This transformation can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice.

-

Protocol:

-

To a solution of 6-methylpyridine-2-carbonitrile (1.0 eq.) in a suitable chlorinated solvent such as chloroform or dichloromethane, add N,N-dimethylformamide (DMF) (catalytic amount).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude material by column chromatography on silica gel to yield 5-chloro-6-methylpyridine-2-carbonitrile.

-

Step 2: Synthesis of Methyl 5-Chloro-6-methylpicolinate

The nitrile is then converted to the methyl ester via methanolysis under acidic conditions.

-

Protocol:

-

Suspend 5-chloro-6-methylpyridine-2-carbonitrile (1.0 eq.) in methanol (10-15 volumes).

-

Cool the suspension to 0 °C and bubble dry hydrogen chloride (HCl) gas through the mixture for 1-2 hours, or add acetyl chloride (2.0 eq.) dropwise.

-

After saturation with HCl or addition of acetyl chloride, heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give methyl 5-chloro-6-methylpicolinate, which can often be used in the next step without further purification.

-

Step 3: Halogen Exchange Fluorination to Methyl 5-Fluoro-6-methylpicolinate

This is the key fluorination step. The choice of fluoride source and reaction conditions is critical for a successful outcome. Spray-dried potassium fluoride (KF) is a common reagent for this transformation, often in a high-boiling polar aprotic solvent.[1]

-

Protocol:

-

In a flask equipped with a reflux condenser and a mechanical stirrer, combine methyl 5-chloro-6-methylpicolinate (1.0 eq.) and spray-dried potassium fluoride (2.0-3.0 eq.) in a high-boiling aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

The use of a phase-transfer catalyst, such as 18-crown-6 or tetrabutylammonium bromide, can be beneficial.[1]

-

Heat the reaction mixture to 150-180 °C and stir vigorously for 12-24 hours.

-

Monitor the progress of the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 5-fluoro-6-methylpicolinate.

-

Step 4: Hydrolysis to 5-Fluoro-6-methylpyridine-2-carboxylic acid

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is typically achieved under basic conditions.[2]

-

Protocol:

-

Dissolve methyl 5-fluoro-6-methylpicolinate (1.0 eq.) in a mixture of methanol and water.

-

Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH 3-4 with a dilute solution of hydrochloric acid (HCl).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield pure 5-fluoro-6-methylpyridine-2-carboxylic acid.

-

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Chlorination | SO₂Cl₂, DMF (cat.) | Dichloromethane | 0 to RT | 70-85 |

| 2 | Methanolysis | HCl (gas) or Acetyl Chloride | Methanol | Reflux | 85-95 |

| 3 | Halex Fluorination | Spray-dried KF, Phase-transfer catalyst | DMSO or DMF | 150-180 | 50-70 |

| 4 | Hydrolysis | LiOH or NaOH | Methanol/Water | RT | >90 |

Table 1: Summary of Reaction Conditions and Yields for Route 1.

Route 2: Synthesis via Diazotization of an Amino-Precursor

This route builds the fluorinated pyridine ring from a readily available aminopyridine precursor. The key steps involve nitration, reduction, and a subsequent diazotization-fluorination reaction, such as the Balz-Schiemann reaction. This pathway offers an alternative when the corresponding chloro-precursor for the Halex reaction is not easily accessible.

Logical Workflow for Route 2

Caption: Workflow for the Synthesis via Diazotization Route.

Step-by-Step Experimental Protocols for Route 2

Step 1: Nitration of 2-Amino-6-methylpyridine

The regioselective nitration of 2-amino-6-methylpyridine at the 5-position is a critical first step. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.

-

Protocol:

-

To a flask containing concentrated sulfuric acid, cool to 0 °C in an ice bath.

-

Slowly add 2-amino-6-methylpyridine (1.0 eq.) in portions, ensuring the temperature remains below 10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the aminopyridine, keeping the reaction temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to pH 7-8.

-

The product, 2-amino-5-nitro-6-methylpyridine, will precipitate. Collect the solid by filtration, wash with cold water, and dry.[3]

-

Step 2: Reduction of 2-Amino-5-nitro-6-methylpyridine

The nitro group is then reduced to an amino group to furnish the diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

Dissolve 2-amino-5-nitro-6-methylpyridine (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

-

Stir the reaction at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2,5-diamino-6-methylpyridine, which is often used directly in the next step.[4]

-

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)

This is the crucial step for introducing the fluorine atom. The diamine is selectively diazotized at the 5-position, followed by decomposition of the diazonium salt in the presence of a fluoride source.[5]

-

Protocol:

-

Dissolve 2,5-diamino-6-methylpyridine (1.0 eq.) in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for a short period after the addition is complete. The diazonium tetrafluoroborate salt will precipitate.

-

Collect the precipitated salt by filtration, wash with cold water, and then with a cold organic solvent (e.g., diethyl ether) to aid in drying.

-

Gently heat the dry diazonium salt. The decomposition will result in the formation of 5-fluoro-6-methyl-2-aminopyridine, nitrogen gas, and boron trifluoride.

-

The crude product can be purified by column chromatography.

-

Step 4: Deamination of 5-Fluoro-6-methyl-2-aminopyridine

The remaining amino group at the 2-position is removed. This can be achieved via diazotization followed by reduction with hypophosphorous acid.

-

Protocol:

-

Dissolve 5-fluoro-6-methyl-2-aminopyridine (1.0 eq.) in an aqueous solution of a non-nucleophilic acid like sulfuric acid.

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq.) in water dropwise.

-

After stirring for 30 minutes, add hypophosphorous acid (H₃PO₂) and stir the reaction at room temperature for several hours.

-

Neutralize the reaction mixture with a base and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to give 5-fluoro-6-methylpyridine.

-

Step 5: Oxidation of the Methyl Group

The final step is the oxidation of the methyl group at the 6-position to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent suitable for this transformation.[6][7]

-

Protocol:

-

Suspend 5-fluoro-6-methylpyridine (1.0 eq.) in water.

-

Heat the mixture to 70-80 °C.

-

Slowly add a solution of potassium permanganate (KMnO₄) (2.0-3.0 eq.) in water in portions, maintaining the temperature.

-

The reaction is exothermic and the disappearance of the purple color of the permanganate indicates its consumption.

-

After the addition is complete, continue heating for a few more hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Wash the MnO₂ cake with hot water.

-

Combine the filtrate and washings, and acidify to a pH of 3-4 with hydrochloric acid.

-

The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-fluoro-6-methylpyridine-2-carboxylic acid.

-

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | Sulfuric Acid | 0-5 | 60-75 |

| 2 | Reduction | H₂, Pd/C | Ethanol/Methanol | RT | >90 |

| 3 | Diazotization/Fluorination | NaNO₂, HBF₄ | Water/HBF₄ | 0-5 then heat | 40-60 |

| 4 | Deamination | NaNO₂, H₃PO₂ | Aqueous Acid | 0 to RT | 50-70 |

| 5 | Oxidation | KMnO₄ | Water | 70-80 | 50-65 |

Table 2: Summary of Reaction Conditions and Yields for Route 2.

Conclusion and Future Perspectives

Both synthetic routes presented in this guide offer viable pathways to the valuable building block, 5-fluoro-6-methylpyridine-2-carboxylic acid. The choice between the Halogen Exchange and the Diazotization route will often depend on the availability and cost of the starting materials, as well as the scale of the synthesis. The Halex route is generally more convergent, while the diazotization route provides flexibility in introducing the fluorine atom from a common aminopyridine precursor.

As the demand for novel fluorinated heterocycles in drug discovery continues to grow, the development of even more efficient and sustainable methods for their synthesis is of paramount importance. Future research may focus on catalytic C-H fluorination approaches to streamline these synthetic sequences further, minimizing the need for pre-functionalized starting materials and reducing waste. Nevertheless, the routes detailed herein represent robust and well-precedented strategies for accessing 5-fluoro-6-methylpyridine-2-carboxylic acid, empowering researchers and drug development professionals in their quest for the next generation of therapeutics.

References

- Biswell, C. B., & Wirth, W. V. (1938). U.S. Patent No. 2,109,954. Washington, DC: U.S.

-

Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. The Journal of Organic Chemistry, 14(1), 14-20. [Link]

-

Wikipedia. (2023). Balz–Schiemann reaction. In Wikipedia. [Link]

- Srinivasan, B., & Raj, A. A. C. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1833-1838.

- Makhsumov, A. G., & Sladkov, V. I. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 539-565.

- Toste, F. D., & Still, W. C. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Journal of the American Chemical Society, 135(47), 17899-17902.

- Olin Mathieson Chemical Corp. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S.

- Bayer Aktiengesellschaft. (1986). U.S. Patent No. 4,628,097. Washington, DC: U.S.

- Olin Corp. (1978). U.S. Patent No. 4,096,196. Washington, DC: U.S.

- Dow Agrosciences LLC. (2015). EP Patent No. 2901857A1.

-

ChemBK. (n.d.). 2-AMINO-5-NITRO-6-METHYL PYRIDINE. Retrieved from [Link]

- Prakash, G. K. S., & Yudin, A. K. (1996). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Chemical Reviews, 97(3), 757-786.

- Council of Scientific and Industrial Research. (2006). U.S. Patent No. 7,256,295. Washington, DC: U.S.

- Contreras, R., & Galván, M. (2000).

- Awn, N. A. A. S., et al. (2013). Kinetic of Permagnetic Oxidation of Pyridine-3-Carboxaldehyde in Acidic Media. Trade Science Inc.

- Chen, J. H., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.

- Liu, R., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7696-7706.

- Wang, Y., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- Bayer Aktiengesellschaft. (1994). U.S. Patent No. 5,332,824. Washington, DC: U.S.

- Setliff, F. L., & Coop, L. B. (1998). The Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, 138-139.

-

ResearchGate. (n.d.). A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Retrieved from [Link]

- Olin Corp. (1991). U.S. Patent No. 5,055,563. Washington, DC: U.S.

-

PubChem. (n.d.). Methyl 6-chloropicolinate. Retrieved from [Link]

- Li, Z., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]

- Gouverneur, V., & Toste, F. D. (2020). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 25(3), 665.

-

YouTube. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. [Video]. All 'Bout Chemistry. [Link]

- Li, A. R., et al. (2007). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Journal of Medicinal Chemistry, 50(25), 6347-6355.

-

Pharmaffiliates. (n.d.). 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

- Ghiurea, M., et al. (2022). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Molecules, 27(15), 4984.

- Jiangsu Province Huaihai Institute of Technology. (2015). CN Patent No. 104447522A.

Sources

- 1. scispace.com [scispace.com]

- 2. jocpr.com [jocpr.com]

- 3. chembk.com [chembk.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Fluoro-6-methylpyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone of modern medicinal and agrochemical development, prized for its hydrogen bonding capabilities and its ability to serve as a bioisostere for a phenyl group. The strategic introduction of fluorine atoms onto this scaffold can profoundly and beneficially alter a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity to target proteins through favorable electrostatic interactions.

This guide provides a comprehensive technical overview of 5-Fluoro-6-methylpyridine-2-carboxylic acid (CAS Number: 1005474-88-3), a valuable heterocyclic building block. We will delve into its chemical properties, plausible synthetic routes, characteristic spectroscopic signatures, reactivity profile, and its potential applications for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to empower your research and development endeavors.

PART 1: Physicochemical and Structural Properties

5-Fluoro-6-methylpyridine-2-carboxylic acid, also known as 5-fluoro-6-methylpicolinic acid, is a crystalline solid under standard conditions. The strategic placement of the fluoro, methyl, and carboxylic acid groups on the pyridine ring creates a unique combination of electronic and steric properties that make it a versatile synthetic intermediate.

Key Properties

A summary of the core physicochemical properties is presented in Table 1. It is important to note that while some data is available from commercial suppliers, other values, such as the pKa, are estimated based on the electronic effects of the substituents on the pyridine ring.

Table 1: Physicochemical Properties of 5-Fluoro-6-methylpyridine-2-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 1005474-88-3 | [1][2] |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar compounds |

| Purity | Typically ≥97% | [2] |

| pKa (Predicted) | ~3.0 - 3.5 | Inferred based on pKa of similar pyridine carboxylic acids and the electron-withdrawing nature of fluorine.[4] |

| Solubility | Soluble in polar organic solvents like DMSO, methanol; slightly soluble in water. | Inferred from structural properties |

The predicted pKa is a critical parameter for researchers. The electron-withdrawing effects of both the fluorine atom and the pyridine nitrogen atom significantly increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2). This has important implications for its reactivity, salt formation, and its behavior in biological systems.

PART 2: Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available dichloromethylpyridine, as outlined in the workflow diagram below. This approach leverages a nucleophilic aromatic substitution (SNAr) for fluorination, followed by a robust oxidation of the methyl group.

Caption: A plausible two-step synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on analogous reactions reported for similar heterocyclic systems.[5]

Step 1: Synthesis of 5-Fluoro-6-methyl-2-methylpyridine (Precursor)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium fluoride (KF) and a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Reactant Addition: Add 2,6-dichloro-5-methylpyridine to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The rationale for the high temperature is to overcome the activation energy for the SNAr reaction, where fluoride displaces one of the chloride ions. The 2-position is generally more activated towards nucleophilic attack in pyridines.

-

Workup and Isolation: After completion, cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 2-chloro-5-fluoro-6-methylpyridine intermediate.

-

De-chlorination: The resulting intermediate can then be de-chlorinated via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) to yield 5-fluoro-6-methylpyridine.

Step 2: Oxidation to 5-Fluoro-6-methylpyridine-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the 5-Fluoro-6-methyl-2-methylpyridine in an aqueous solution.

-

Oxidant Addition: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.[] Alternatively, selenium dioxide (SeO₂) can be used for the selective oxidation of a methyl group in the alpha position to a pyridine nitrogen.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC). The methyl group at the 2-position is activated for oxidation.

-

Workup: Cool the reaction mixture. If KMnO₄ was used, quench the excess oxidant with a reducing agent (e.g., sodium bisulfite) and filter off the manganese dioxide precipitate.

-

Isolation and Purification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~3-4. The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

PART 3: Spectroscopic Characterization

For a research scientist, unambiguous structural confirmation is paramount. While a definitive, published spectrum for this specific molecule is elusive, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale and Comparative Insights |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). Methyl Protons: A singlet around δ 2.5-2.7 ppm. Carboxylic Proton: A very broad singlet at δ >10 ppm. | The two aromatic protons will show coupling to each other and one will show additional coupling to the fluorine atom. The chemical shift of the methyl group is influenced by its position on the aromatic ring. The acidic proton of the carboxylic acid is typically deshielded and often exchanges with trace water, leading to a broad signal.[7] |

| ¹³C NMR | Carbonyl Carbon: δ 165-175 ppm. Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon bearing the fluorine will show a large C-F coupling constant. Methyl Carbon: δ ~20-25 ppm. | The chemical shifts are characteristic for pyridine and carboxylic acid functionalities. The direct coupling of the fluorine to C5 will result in a distinct, large splitting pattern for that signal, which is a key diagnostic feature.[9] |

| IR Spectroscopy | O-H Stretch: Very broad band from ~2500-3300 cm⁻¹. C=O Stretch: Strong, sharp band around 1700-1730 cm⁻¹. C-O Stretch & O-H Bend: Medium bands in the 1200-1400 cm⁻¹ region. C-F Stretch: Strong band around 1200-1250 cm⁻¹. | The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer. The C=O stretch is a prominent feature. The C-F stretch is also a useful diagnostic peak for fluorinated compounds.[10][11][12] |

| Mass Spectrometry | [M]+• or [M+H]⁺: Expected at m/z 155 or 156. Fragmentation: Loss of CO₂ (44 Da) and/or •COOH (45 Da) are common fragmentation pathways for carboxylic acids. | The molecular ion peak provides direct confirmation of the molecular weight. The fragmentation pattern can offer additional structural clues. |

PART 4: Reactivity and Synthetic Utility

5-Fluoro-6-methylpyridine-2-carboxylic acid is a trifunctional building block, offering three distinct sites for chemical modification. Understanding the interplay of these groups is key to its effective use in synthesis.

Caption: A diagram illustrating the primary sites of chemical reactivity.

Reactions at the Carboxylic Acid Group

This is the most straightforward functional group to modify. Standard organic chemistry protocols can be applied:

-

Amide Bond Formation: Coupling with amines using standard reagents like EDC/HOBt, HATU, or conversion to an acyl chloride (e.g., with SOCl₂) followed by amine addition. This is a fundamental transformation for building larger, drug-like molecules.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride intermediate. The methyl ester of a related compound is noted as an intermediate for agrochemicals.[13]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes.

Reactions Involving the Fluorine Atom

The fluorine at the 5-position is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[14] The pyridine nitrogen and the carboxylic acid group are both electron-withdrawing, which activates the ring towards attack by nucleophiles. This allows for the displacement of the fluoride ion by a variety of nucleophiles:

-

O-Nucleophiles: Alkoxides, phenoxides.

-

N-Nucleophiles: Amines, azides.

-

S-Nucleophiles: Thiolates.

The causality for this reactivity lies in the ability of the electronegative pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. This SNAr reactivity makes the molecule an excellent scaffold for introducing diverse functionalities late in a synthetic sequence.

PART 5: Applications in Research and Development

The true value of a building block is demonstrated by its application. While specific examples citing CAS 1005474-88-3 are sparse, the utility of the fluorinated pyridine carboxylic acid motif is well-established.

-

Medicinal Chemistry: This scaffold is a prime candidate for the development of enzyme inhibitors. The carboxylic acid can act as a key binding element (e.g., to a zinc metalloenzyme), while the fluorinated pyridine core can occupy hydrophobic pockets and contribute to metabolic stability. The ability to displace the fluorine via SNAr allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.[14]

-

Agrochemicals: As noted with a similar structure, these compounds are intermediates in the synthesis of herbicides and plant growth regulators.[13] The fluorinated pyridine motif can enhance the systemic transport and biological activity of agrochemicals.

-

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The specific electronic and steric profile of this molecule could be exploited to create novel materials with tailored properties.

PART 6: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While a specific Safety Data Sheet (SDS) for this exact CAS number was not found in the search results, data from structurally related fluorinated pyridines and carboxylic acids provide a strong basis for a prudent handling protocol.[15][16][17][18]

ALWAYS consult the specific SDS provided by the supplier before handling this chemical.

Hazard Identification (Presumed)

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

5-Fluoro-6-methylpyridine-2-carboxylic acid represents a highly valuable and versatile building block for chemical synthesis. Its trifunctional nature, combining the reactivity of a carboxylic acid with the SNAr potential of a fluoropyridine, provides chemists with a powerful tool for constructing complex molecular architectures. While detailed, published data on this specific compound is limited, a robust understanding of its properties and reactivity can be confidently inferred from the fundamental principles of organic chemistry and data from closely related analogues. This guide has aimed to provide the necessary technical insights and practical considerations to enable researchers to effectively incorporate this promising intermediate into their drug discovery, agrochemical, and materials science programs.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a search which provided general NMR and synthesis procedure examples.

- Chemical Communications (RSC Publishing). (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.

-

Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

- DC Fine Chemicals. (n.d.).

-

ResearchGate. (2016). Hyperpolarization of fluorinated pyridine carboxylic acids. [Link]

- Cytiva. (2025).

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025).

- CPAChem. (2022).

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. [Link]

-

Pharmaffiliates. (n.d.). 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID. [Link]

- MySkinRecipes. (n.d.).

- ResearchGate. (2025).

- ResearchGate. (2025). Replacement of the carboxylic acid function with fluorine.

- University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf.

-

PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. [Link]

- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- Millersville University. (n.d.). Table of Characteristic IR Absorptions.

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

- Amerigo Scientific. (n.d.). 6-Methylpyridine-2-carboxylic acid.

-

YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. [Link]

- Organic Chemistry Data. (2022).

-

SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid - Optional[13C NMR] - Spectrum. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

Sources

- 1. 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID | 1005474-88-3 [chemicalbook.com]

- 2. 5-Fluoro-6-methylpyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 7. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. echemi.com [echemi.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. Methyl 5-fluoro-6-methylpicolinate [myskinrecipes.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cpachem.com [cpachem.com]

structure elucidation of 5-Fluoro-6-methylpyridine-2-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 5-Fluoro-6-methylpyridine-2-carboxylic Acid

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active compounds and functional materials. 5-Fluoro-6-methylpyridine-2-carboxylic acid (C₇H₆FNO₂) is one such molecule, serving as a critical building block for pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern—a fluorine atom, a methyl group, and a carboxylic acid—imparts unique electronic properties and steric features, making the unambiguous confirmation of its structure an essential prerequisite for any downstream application.

This technical guide provides a comprehensive, multi-technique approach to the complete . We will proceed through a logical workflow, beginning with the confirmation of its molecular formula and identification of key functional groups, followed by the detailed mapping of its atomic connectivity, and culminating in the definitive determination of its three-dimensional architecture. This document is intended for researchers and professionals in the chemical sciences, offering not just protocols, but the strategic rationale behind the application of each analytical technique.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The initial phase of structure elucidation focuses on confirming the elemental composition and identifying the primary chemical functionalities present in the molecule. Mass spectrometry and infrared spectroscopy are the principal tools for this stage.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is the most fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can further provide the elemental composition with high confidence.

Expertise & Rationale: For a novel or synthesized compound, verifying the molecular weight is the first-pass check of success. Electron Ionization (EI) is a robust, classic method for volatile and thermally stable small molecules. It not only provides the molecular ion peak (M⁺) but also induces reproducible fragmentation, offering initial clues about the molecule's substructures. The fragmentation pattern of pyridine derivatives often involves the loss of ring substituents or cleavage of the ring itself.[3][4]

Expected Data: The molecular formula C₇H₆FNO₂ corresponds to a molecular weight of 155.13 g/mol .[2][5]

-

Molecular Ion (M⁺): A prominent peak at m/z = 155.

-

Key Fragments:

-

[M-OH]⁺: Loss of the hydroxyl radical from the carboxylic acid, m/z = 138.

-

[M-COOH]⁺: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a peak at m/z = 110.

-

Further fragmentation of the pyridine ring can occur, but the initial losses are most diagnostic.[6]

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation: An Electron Ionization (EI) mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.[7]

-

Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a volatile solvent like methanol or dichloromethane.

-

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile.[7]

-

Ionization and Analysis:

-

Ionization Energy: A standard electron energy of 70 eV is applied to induce ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Rationale: The structure of 5-Fluoro-6-methylpyridine-2-carboxylic acid contains several IR-active groups: a carboxylic acid O-H, a carbonyl C=O, aromatic C=C and C=N bonds, and C-H bonds. The carboxylic acid functionality gives rise to a uniquely broad and intense O-H stretching band due to strong hydrogen-bonding dimerization, a feature that is highly diagnostic.[8][9][10]

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Very broad, strong | Characteristic of hydrogen-bonded dimers in carboxylic acids.[9][11] |

| ~3000 | C-H stretch (Aromatic & Methyl) | Sharp, medium (often superimposed on O-H band) | Aromatic and aliphatic C-H stretching vibrations. |

| 1760-1690 | C=O stretch (Carboxylic Acid) | Strong, sharp | The carbonyl group is a strong IR absorber. Conjugation with the pyridine ring may shift this to the lower end of the range.[8][10] |

| 1600-1450 | C=C and C=N stretches (Pyridine Ring) | Medium to strong, multiple bands | Characteristic vibrations of the aromatic heterocyclic ring system. |

| 1320-1210 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H bending, this absorption is indicative of the carboxylic acid group.[9] |

| 950-910 | O-H bend (out-of-plane) | Broad, medium | Another characteristic, albeit less intense, band for carboxylic acid dimers.[10] |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[7]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Acquisition:

-

Data Analysis: The spectrum is analyzed by identifying the positions, intensities, and shapes of the absorption bands and assigning them to specific functional groups.

Part 2: Connectivity Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For 5-Fluoro-6-methylpyridine-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, will provide a complete structural picture.

Workflow for NMR-based Structure Elucidation

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

Expertise & Rationale: The proton NMR spectrum will reveal the number of distinct proton environments, their integration (relative numbers), and their coupling relationships. For this molecule, we expect signals for two aromatic protons, one methyl group, and one carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nitrogen and fluorine atoms and the electron-donating methyl group.[12]

Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | Broad Singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to broad signals.[8] |

| ~8.0-8.2 | Doublet of doublets (dd) | 1H | H-3 or H-4 | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen and carboxylic acid. Will show coupling to the other aromatic proton and the fluorine atom. |

| ~7.5-7.7 | Doublet of doublets (dd) | 1H | H-4 or H-3 | The second aromatic proton. Its exact shift depends on the combined electronic effects. |

| ~2.6 | Singlet | 3H | -CH₃ | Methyl group protons adjacent to the nitrogen on the pyridine ring. |

¹³C NMR Spectroscopy

Expertise & Rationale: The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the molecule's asymmetry, all seven carbons are expected to be distinct. The fluorine atom will induce splitting (coupling) in the signals of nearby carbons, which is a key diagnostic feature.[13]

Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Expected Coupling | Rationale |

| ~165-170 | C-2 (C=O) | Doublet or Triplet (³JCF, ⁴JCF) | Carboxyl carbon, deshielded.[8] |

| ~158-162 | C-5 | Doublet (¹JCF) | Carbon directly bonded to fluorine exhibits a large one-bond C-F coupling constant. |

| ~150-155 | C-6 | Doublet (²JCF) | Carbon adjacent to the fluorine-bearing carbon. |

| ~145-150 | C-2 (Ring) | Doublet (³JCF) | Carbon bearing the carboxylic acid group. |

| ~138-142 | C-4 | Doublet (²JCF) | Carbon adjacent to the fluorine-bearing carbon. |

| ~120-125 | C-3 | Doublet (³JCF) | Carbon meta to the fluorine atom. |

| ~20-25 | -CH₃ | Quartet (³JCF) | Methyl carbon signal, relatively upfield. |

¹⁹F NMR Spectroscopy

Expertise & Rationale: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds.[14] A single signal is expected for this molecule, and its coupling to nearby protons will definitively confirm the substitution pattern. The absence of background signals makes ¹⁹F NMR ideal for analyzing fluorinated molecules.[15]

Predicted ¹⁹F NMR Data:

-

A single resonance, likely appearing as a multiplet (e.g., a doublet of doublets) due to coupling with the two aromatic protons (H-3 and H-4). The chemical shift will be characteristic for a fluorine atom on a pyridine ring.[16]

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7][16] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a standard proton-coupled or decoupled ¹⁹F spectrum.

-

2D NMR: Acquire standard COSY (¹H-¹H correlation), HSQC (one-bond ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra to establish the complete bonding network.

-

-

Data Analysis: Integrate ¹H signals, measure chemical shifts and coupling constants (J-values) for all spectra, and use the 2D correlation maps to piece together the molecular skeleton.

Part 3: Definitive 3D Structure - Single-Crystal X-ray Crystallography

While NMR provides the constitutional isomer, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and the arrangement of molecules in the solid state.

Expertise & Rationale: This technique is the gold standard for structure determination. Its success is contingent on the ability to grow a high-quality single crystal of the compound. For a molecule like this, X-ray analysis would not only confirm the connectivity established by NMR but also reveal details of intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups.[17][18]

Expected Outcome: The analysis will yield a 3D model of the molecule, confirming the positions of the fluoro, methyl, and carboxyl groups on the pyridine ring. It will also provide precise measurements of all bond lengths and angles and illustrate how the molecules pack together in the crystal lattice, likely showing the classic hydrogen-bonded carboxylic acid dimer formation.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow a suitable single crystal (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, hexane mixtures).

-

Data Collection:

-

Mount a selected crystal on a goniometer.

-

Place the goniometer in an X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.

-

-

Structure Solution and Refinement:

-

The collected diffraction pattern is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.

-

The atomic positions and thermal parameters are refined against the experimental data to produce the final, highly accurate molecular structure.

-

Conclusion

The is a systematic process that relies on the synergistic application of multiple analytical techniques. The journey begins with Mass Spectrometry and IR Spectroscopy to confirm the molecular formula and identify key functional groups. It then proceeds to a detailed investigation by multinuclear NMR spectroscopy, which maps out the precise atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unequivocal confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest degree of confidence in the molecular structure, a critical foundation for all subsequent research and development endeavors.

References

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). Langmuir - ACS Publications. Available at: [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes. Available at: [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate. Available at: [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax. Available at: [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Available at: [Link]

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2011). The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (1974). Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (n.d.). ResearchGate. Available at: [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Royal Society of Chemistry. Available at: [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1970). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate. Available at: [Link]

-

Aqueous infrared studies of the pyridine carboxylic acids. (1961). The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2021). CrystEngComm - RSC Publishing. Available at: [Link]

-

Pyridine. (n.d.). Wikipedia. Available at: [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science - RSC Publishing. Available at: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central - NIH. Available at: [Link]

-

5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID. (n.d.). Pharmaffiliates. Available at: [Link]

-

CO-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. (2021). ResearchGate. Available at: [Link]

Sources

- 1. 5-Fluoro-6-methylpyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID | 1005474-88-3 [chemicalbook.com]

- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyridine - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biophysics.org [biophysics.org]

- 15. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 17. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

biological activity of 5-Fluoro-6-methylpyridine-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-6-methylpyridine-2-carboxylic Acid Derivatives

Abstract

The pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Its unique properties, including the ability to chelate metal ions and the ease of chemical modification, make it a versatile starting point for drug discovery.[1][2] This guide focuses on a specific, underexplored subclass: derivatives of 5-Fluoro-6-methylpyridine-2-carboxylic acid. While direct research on this specific scaffold is limited, this document synthesizes data from structurally related pyridine carboxylic acids to forecast potential biological activities, delineate promising therapeutic targets, and provide a robust experimental framework for future investigation. We will explore potential applications in oncology and metabolic diseases, grounded in the established activities of analogous compounds, and offer detailed protocols to empower researchers to validate these hypotheses.

Introduction to the Pyridine-2-Carboxylic Acid Scaffold

Pyridine carboxylic acid isomers are foundational building blocks in the pharmaceutical landscape.[1] The nitrogen atom in the aromatic ring significantly influences the molecule's physicochemical properties, enhancing its potential for drug-like characteristics compared to simple phenyl analogues.[1] The 2-carboxylic acid isomer, picolinic acid, is of particular interest. It is an endogenous metabolite of L-tryptophan and its derivatives are known to possess a wide array of biological effects, including neuroprotective, immunological, and anti-proliferative properties.[2]

The core value of this scaffold lies in several key features:

-

Enzyme Inhibition: The carboxylic group can coordinate with metal ions, a crucial feature for inhibiting metalloenzymes.[1]

-

Structural Versatility: The pyridine ring can be readily substituted at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize activity and selectivity.[1]

-

Proven Therapeutic Relevance: Approved drugs and numerous clinical candidates across various therapeutic areas, including oncology and inflammation, are derived from pyridine carboxylic acids.[1]

This guide specifically examines the 5-Fluoro-6-methylpyridine-2-carboxylic acid framework. The introduction of a fluorine atom at the 5-position and a methyl group at the 6-position is expected to modulate the scaffold's properties significantly. Fluorine can enhance binding affinity, improve metabolic stability, and alter pKa, while the methyl group can introduce steric influences and hydrophobic interactions critical for target engagement. This document serves as a predictive guide and a practical manual for initiating research into this promising, yet uncharacterized, chemical space.

Synthesis and Physicochemical Properties

The parent compound, 5-Fluoro-6-methylpyridine-2-carboxylic acid, is a stable solid available from various chemical suppliers.[3][4][5]

Physicochemical Data: Parent Compound

| Property | Value | Source(s) |

| CAS Number | 1005474-88-3 | [4][5] |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Purity | Typically ≥97% | [3] |

| IUPAC Name | 5-fluoro-6-methylpyridine-2-carboxylic acid | [5] |

General Synthesis Strategies for Derivatives

The carboxylic acid moiety is a versatile handle for generating a library of derivatives, primarily through acylation reactions.[6] The synthesis of amides and esters is a common strategy to explore structure-activity relationships (SAR).

A general workflow for producing amide derivatives involves activating the carboxylic acid, followed by condensation with a primary or secondary amine.

Caption: Competitive inhibitors bind to the active site, preventing substrate binding.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-fluoro-6-methylpyridine-2-carboxylic acid derivatives is unavailable, we can infer potential relationships from general medicinal chemistry principles:

-

The Carboxylic Acid/Amide Group: This is the primary interaction point. Converting the acid to various amides or esters will modulate hydrogen bonding capacity, polarity, and steric bulk, which is crucial for target affinity and selectivity.

-

The 6-Methyl Group: This group provides a steric constraint that can orient the molecule within a binding pocket. It also adds a small hydrophobic contact point. Varying this group (e.g., to ethyl or cyclopropyl) could probe the size and nature of this pocket.

-

The 5-Fluoro Group: Fluorine substitution is a classic strategy in medicinal chemistry. It is a weak hydrogen bond acceptor and its high electronegativity alters the electronic distribution of the pyridine ring. This can enhance binding affinity through favorable electrostatic interactions and can block metabolic attack, potentially improving the pharmacokinetic profile of the molecule.

Proposed Experimental Workflows for Activity Screening

To validate the predicted biological activities, a systematic screening approach is necessary. The following workflows and protocols provide a starting point for investigation.

Workflow: Anticancer Activity Screening

This workflow outlines a tiered approach to identify and characterize derivatives with potential anticancer properties.

Caption: A tiered workflow for identifying and validating anticancer candidates.

Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [7] Objective: To determine the effect of test compounds on the viability of a cultured cell line.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line (e.g., A549 human lung adenocarcinoma) and a non-cancerous control (e.g., HSAEC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Plate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24-72 hours (a 24-hour endpoint is common for initial screens). [7]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from the wells. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methods used to screen for inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. [8] Objective: To quantify the inhibitory activity of test compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Test compounds dissolved in DMSO

-

Acarbose (positive control inhibitor)

-

96-well plate

-

Sodium carbonate (Na₂CO₃) solution (0.1 M) for stopping the reaction

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Assay Preparation: In a 96-well plate, add 50 µL of phosphate buffer to all wells.

-

Add Inhibitor: Add 10 µL of the test compound at various concentrations (or DMSO for control, Acarbose for positive control) to the respective wells.

-

Add Enzyme: Add 20 µL of α-glucosidase solution (in phosphate buffer) to all wells except the blank. Mix gently and pre-incubate at 37°C for 10 minutes.

-

Initiate Reaction: Add 20 µL of pNPG solution (in phosphate buffer) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution. The cleavage of pNPG by the enzyme releases p-nitrophenol, which is yellow under alkaline conditions.

-

Absorbance Reading: Measure the absorbance of each well at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

Future Directions and Conclusion

The 5-Fluoro-6-methylpyridine-2-carboxylic acid scaffold represents a promising yet underexplored area for drug discovery. Based on robust data from related analogues, its derivatives are predicted to hold significant potential as anticancer agents and enzyme inhibitors for treating metabolic diseases. The fluorine and methyl substitutions provide unique electronic and steric properties that can be exploited to achieve high potency and selectivity.

The immediate next steps should involve the synthesis of a focused library of amide and ester derivatives to probe the structure-activity relationship. High-throughput screening of this library using the protocols detailed in this guide will be crucial for identifying initial hits. Subsequent hit-to-lead optimization, guided by computational modeling and further biological assays, could pave the way for a new class of therapeutic agents. This guide provides the foundational knowledge and practical tools necessary to embark on this exciting line of research.

References

-

Di Francesco, A. M., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66. [Link]

-

Gawande, P., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36561-36567. [Link]

-

Javed, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

-

Lis, T., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. [Link]

-

Pharmaffiliates. (n.d.). 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID. [Link]

-

Xidian. (n.d.). 5-Fluoro-6-methylpyridine-2-carboxylic acid. [Link]

-

Guler, E., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189. [Link]

-

Amerigo Scientific. (n.d.). 6-Methylpyridine-2-carboxylic acid. [Link]

-

PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. [Link]

-

Petrikaite, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

-

Jeż, J., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(13), 4296. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]

- 3. 5-Fluoro-6-methylpyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID | 1005474-88-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Organic Chemist's Guide to 5-Fluoro-6-methylpyridine-2-carboxylic Acid: A Core Building Block in Modern Drug Discovery

Foreword: The Strategic Value of Fluorinated Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The strategic introduction of fluorine atoms into this privileged heterocycle has become a transformative approach in modern drug discovery.[3] Fluorine's unique electronic properties and small steric footprint can profoundly influence a molecule's lipophilicity, metabolic fate, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3] This guide focuses on a particularly valuable building block within this class: 5-Fluoro-6-methylpyridine-2-carboxylic acid. Its trifunctional nature—a nucleophilic pyridine ring, a bioisosteric fluorine atom, and a versatile carboxylic acid handle—makes it a highly sought-after intermediate for the synthesis of complex therapeutic agents. This document serves as a technical deep-dive for researchers and drug development professionals, elucidating the synthesis, properties, and critical applications of this compound.

Part 1: Synthesis and Mechanistic Considerations

The efficient construction of the 5-Fluoro-6-methylpyridine-2-carboxylic acid scaffold is paramount for its utilization in drug discovery programs. While multiple synthetic routes are conceivable, a common and reliable strategy involves the regioselective functionalization of a pre-functionalized pyridine ring.

A Representative Synthetic Pathway: Directed Ortho-Metalation

A robust and scalable approach leverages the principles of directed ortho-metalation (DoM), where an existing substituent directs deprotonation to an adjacent position. A plausible synthetic route starts from a commercially available brominated pyridine derivative.

Figure 1: A representative synthetic workflow for 5-Fluoro-6-methylpyridine-2-carboxylic acid via directed ortho-metalation of a brominated precursor.

Detailed Experimental Protocol (Representative)

-

Preparation of the Reaction Vessel: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-bromo-5-fluoro-6-methylpyridine dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to ensure the stability of the organolithium intermediate and to prevent side reactions.

-

Lithiation: A solution of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is added dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1-2 hours to allow for complete metal-halogen exchange or deprotonation, forming the lithiated pyridine species.

-

Carboxylation: The reaction mixture is then quenched by pouring it over an excess of crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution. The highly nucleophilic lithiated carbon attacks the electrophilic carbon of CO₂.

-

Workup and Isolation: The reaction is allowed to warm to room temperature, and then quenched with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure 5-Fluoro-6-methylpyridine-2-carboxylic acid.

Causality and Experimental Rationale

-

Choice of Base: LDA is often preferred over n-BuLi as it is a bulkier, less nucleophilic base, which minimizes the risk of undesired nucleophilic addition to the pyridine ring.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to protic sources, including water. Rigorous exclusion of moisture is mandatory to prevent quenching of the intermediate and to ensure high yields.

-

Low Temperature Control: The lithiated pyridine intermediates are thermally unstable. Maintaining a temperature of -78 °C is crucial for their survival and to prevent decomposition pathways, such as elimination or rearrangement.

Part 2: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 5-Fluoro-6-methylpyridine-2-carboxylic acid are essential for its characterization and for predicting its behavior in subsequent chemical transformations and biological assays.

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1005474-88-3 | [4][5][6] |

| Molecular Formula | C₇H₆FNO₂ | [4] |

| Molecular Weight | 155.13 g/mol | [4] |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically ≥97% | [4] |

Expected Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the two pyridine protons, with coupling patterns influenced by the fluorine atom. A singlet for the methyl group protons would appear in the upfield region (around 2.5 ppm), and a broad singlet for the carboxylic acid proton would be observed far downfield (typically >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will display seven signals. The carboxylic acid carbonyl carbon will be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, with the carbon atom directly bonded to the fluorine exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic for a fluorine atom attached to a pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum (e.g., via Electrospray Ionization, ESI) would be expected to show a prominent ion corresponding to the molecular weight of the compound, typically as the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

Part 3: Application in Drug Development - A Case Study in Kinase Inhibitors